4-(4-Hydroxymethylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1809267-01-3
Cat. No.: VC3128139
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809267-01-3 |
|---|---|
| Molecular Formula | C18H27NO4 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | tert-butyl 4-[[4-(hydroxymethyl)phenoxy]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-8-15(9-11-19)13-22-16-6-4-14(12-20)5-7-16/h4-7,15,20H,8-13H2,1-3H3 |
| Standard InChI Key | DRGKJRVOOCOFIN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)CO |
Introduction
Structural and Chemical Properties
Molecular Identification
4-(4-Hydroxymethylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its systematic IUPAC name tert-butyl 4-[[4-(hydroxymethyl)phenoxy]methyl]piperidine-1-carboxylate, is a functionalized piperidine derivative featuring a protected nitrogen and pendant hydroxymethylphenoxy group. The compound is characterized by several key identifiers as presented in Table 1.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1809267-01-3 |
| Molecular Formula | C₁₈H₂₇NO₄ |
| Molecular Weight | 321.4 g/mol |
| PubChem Compound ID | 118367273 |
| Standard InChIKey | DRGKJRVOOCOFIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)CO |
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position, a common protecting strategy in organic synthesis. The 4-position of the piperidine ring bears a hydroxymethylphenoxy substituent connected via a methylene bridge, creating a structure with multiple functional handles for further derivatization.
Structural Features
The structure contains several key functional groups that contribute to its reactivity and applications:
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A piperidine heterocycle core
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen
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A phenoxy linkage at the 4-position of the piperidine
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A hydroxymethyl group on the 4-position of the phenoxy ring
This combination of functional groups provides multiple reactive sites for synthetic elaboration, making the compound valuable as a building block in medicinal chemistry and organic synthesis .
Synthesis Pathways
Common Reaction Conditions
Based on analogous reactions described for related compounds, several reaction conditions may be employed for the synthesis of this compound:
Table 2: Potential Synthetic Approaches Based on Related Compounds
The Mitsunobu reaction appears to be a particularly common approach for the preparation of functionalized piperidines with ether linkages. This reaction involves the use of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to facilitate the coupling between an alcohol (the hydroxymethyl group of the piperidine) and a phenol derivative .
Key Synthetic Intermediates
The synthesis pathway typically involves the following key intermediates:
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tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)
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4-(hydroxymethyl)phenol or protected derivatives
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Coupling agents (e.g., DIAD, PPh₃) if using Mitsunobu conditions
The N-Boc protection strategy is crucial for regioselective reactions, as it protects the nucleophilic nitrogen during the synthesis process .
Applications in Research and Development
Pharmaceutical Applications
The piperidine scaffold in general represents a privileged structure in medicinal chemistry, and derivatives like 4-(4-Hydroxymethylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester find applications in several areas:
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Building Block for Drug Discovery: The compound serves as a versatile intermediate in the synthesis of biologically active molecules targeting various therapeutic areas .
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Pharmaceutical Research: Its unique structure allows for modifications at multiple positions, making it valuable for structure-activity relationship studies in drug development programs .
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Potential CNS Applications: Piperidine derivatives have shown significant activity in central nervous system disorders, and this compound's structural features suggest potential utility in this therapeutic area .
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Linker Chemistry: The compound's hydroxymethyl functionality provides a handle for conjugation chemistry, potentially useful in targeted drug delivery systems or PROTAC (Proteolysis Targeting Chimera) development, similar to what has been observed with related compounds .
Synthetic Chemistry Applications
In the realm of synthetic chemistry, this compound has several potential applications:
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Scaffold Diversification: The multiple functional groups allow for selective modifications to create diverse chemical libraries.
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Protecting Group Chemistry: The Boc-protected piperidine nitrogen demonstrates the utility of protection strategies in complex molecule synthesis .
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Linker Development: The compound's structure makes it suitable as a semi-flexible linker in bioconjugation chemistry and related applications .
Comparative Analysis with Related Compounds
Structural Relationships
Understanding the relationship between 4-(4-Hydroxymethylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester and related compounds provides valuable context for its applications.
Table 3: Comparison with Structurally Related Compounds
These structural relationships highlight the modular nature of these compounds and their utility as building blocks in medicinal chemistry and organic synthesis.
Reactivity Comparison
The reactivity profiles of these compounds vary based on their structural features:
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4-(4-Hydroxymethylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester offers reactivity at both the hydroxymethyl group and the Boc-protected nitrogen.
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tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate provides a simpler scaffold with primarily the hydroxymethyl group for functionalization .
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Compounds with direct phenyl connections (vs. phenoxy linkages) typically exhibit different electronic properties that may affect their utility in certain applications .
Research Methodologies and Analytical Techniques
Characterization Methods
Standard analytical techniques used for the characterization of 4-(4-Hydroxymethylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester include:
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NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, with characteristic signals for the piperidine ring, aromatic protons, and tert-butyl group.
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Mass Spectrometry: Typically employing electrospray ionization (ESI) to determine molecular weight and fragmentation patterns.
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IR Spectroscopy: Useful for identifying functional groups such as the carbamate carbonyl, ether linkage, and hydroxyl group.
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HPLC: Used for purity determination and monitoring reactions.
Future Research Directions
Emerging Applications
Recent advances in medicinal chemistry suggest additional potential applications:
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Fragment-Based Drug Discovery: Utilization as a fragment or scaffold in fragment-based approaches to drug discovery.
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Peptidomimetics: Incorporation into peptidomimetic structures to modulate biological activity and pharmacokinetic properties.
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Material Science: Exploration of applications in polymer chemistry and material science, particularly where controlled functionalization is required .
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